4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
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Overview
Description
4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by esterification with 4-methoxyphenol and subsequent coupling with a butanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.
Thalidomide: A well-known derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative with enhanced anti-cancer activity.
Uniqueness
4-methoxyphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methoxyphenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-13-8-10-14(11-9-13)25-17(21)7-4-12-20-18(22)15-5-2-3-6-16(15)19(20)23/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMTRDFYVBWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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